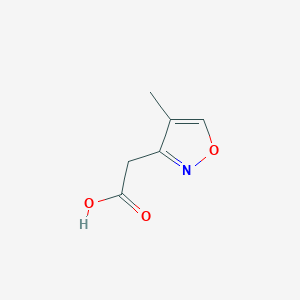

2-(4-Methyl-1,2-oxazol-3-yl)acetic acid

Description

2-(4-Methyl-1,2-oxazol-3-yl)acetic acid is a heterocyclic compound featuring a 1,2-oxazole ring substituted with a methyl group at the 4-position and an acetic acid moiety at the 3-position. This compound is of interest in medicinal chemistry due to its versatility as a building block for synthesizing bioactive molecules, particularly antimicrobial and antiviral agents .

Properties

IUPAC Name |

2-(4-methyl-1,2-oxazol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-4-3-10-7-5(4)2-6(8)9/h3H,2H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHJFFOFGFBUERY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CON=C1CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1582184-65-3 | |

| Record name | 2-(4-methyl-1,2-oxazol-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1,2-oxazol-3-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-3-nitrobenzoic acid with hydroxylamine hydrochloride to form the oxazole ring, followed by subsequent functionalization to introduce the acetic acid moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1,2-oxazol-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can yield different functionalized oxazole compounds.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the oxazole ring .

Scientific Research Applications

Antitumor Activity

One of the notable applications of 2-(4-Methyl-1,2-oxazol-3-yl)acetic acid is its potential antitumor activity. Research has indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including colon and lung carcinomas. For instance, a study demonstrated the efficacy of oxazole derivatives in inhibiting tumor growth:

- Case Study : A series of oxazole derivatives were tested against human tumor cell lines such as HT29 (colon carcinoma) and H460M (lung carcinoma). The results showed a marked reduction in cell viability at specific concentrations, indicating the potential of these compounds as anticancer agents .

Inhibitory Activity

Recent studies have also focused on the inhibitory activities of related compounds on serine proteases involved in inflammatory processes. The findings suggest that derivatives of this compound can selectively inhibit these enzymes, which are crucial in pathological conditions such as rheumatoid arthritis and other inflammatory diseases.

Application in Biomaterials

The unique properties of this compound allow it to be explored as a component in biomaterials. Its ability to form stable complexes with metal ions could be utilized in developing novel biomaterials for drug delivery systems or tissue engineering scaffolds.

Potential Applications:

- Drug Delivery Systems : The compound can be modified to enhance its solubility and stability, making it suitable for controlled drug release.

- Tissue Engineering : Its biocompatibility may facilitate its use in scaffolds that support cell growth and tissue regeneration.

Enzyme Modulation

Research indicates that this compound can act as a modulator for certain enzymes involved in metabolic pathways. This property is particularly relevant in the context of metabolic disorders where enzyme activity is dysregulated.

Table: Enzyme Inhibition Studies

These findings highlight the compound's potential role in therapeutic strategies aimed at modulating enzyme activity for disease management.

Mechanism of Action

The mechanism by which 2-(4-Methyl-1,2-oxazol-3-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, influencing various biochemical pathways. This interaction can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Table 1: Comparison of Key Compounds

Key Findings from Comparative Studies

Substituent Position Effects :

- The positional isomer 2-(3-methyl-1,2-oxazol-4-yl)acetic acid (methyl at 3-position) exhibits identical molecular weight to the target compound but differs in solubility due to altered hydrogen-bonding patterns .

Functional Group Modifications: Replacing the acetic acid with an acetonitrile group (2-(4-methyl-1,2-oxazol-3-yl)acetonitrile) reduces molecular weight (122.13 vs. The ether-linked analogue [(5-methyl-1,2-oxazol-3-yl)oxy]acetic acid retains the acetic acid moiety but introduces an oxygen bridge, which may improve metabolic stability compared to direct attachment .

Substituent-Driven Bioactivity: 2-[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid demonstrates notable antibacterial activity against Klebsiella pneumoniae and Enterococcus faecalis, attributed to the electron-withdrawing chlorine atom enhancing interactions with bacterial targets . 2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid, with a benzothiazole core, shows broader antifungal activity due to sulfur’s role in thiol-mediated enzyme inhibition .

Heterocycle Replacement :

- Triazole derivatives like 2-[5-(furan-2-yl)-1,2,4-triazol-3-yl]acetic acid salts exhibit antiviral activity, highlighting how replacing oxazole with triazole shifts pharmacological profiles from antibacterial to antiviral .

Physicochemical and Pharmacological Insights

- Lipophilicity : Chlorophenyl and benzothiazole derivatives exhibit higher logP values, enhancing their penetration into lipid-rich bacterial membranes .

- Solubility : Acetic acid-containing compounds generally show better aqueous solubility than nitrile or ether analogues, critical for bioavailability .

- Toxicity : Sulfur-containing analogues (e.g., benzothiazoles) may exhibit higher toxicity due to reactive thiol groups, necessitating careful derivatization .

Biological Activity

2-(4-Methyl-1,2-oxazol-3-yl)acetic acid is a heterocyclic compound derived from oxazole, characterized by its molecular formula . This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in enzyme inhibition and metabolic pathway modulation. This article presents an overview of the biological activity of this compound, supported by relevant data tables and case studies.

The compound features an oxazole ring, which is known for its ability to interact with various biological targets. The synthesis typically involves cyclization reactions that can be optimized for industrial production. The compound's structure allows it to participate in numerous chemical reactions, including oxidation and substitution, leading to diverse derivatives with varying biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The oxazole moiety can modulate enzyme activity and receptor binding, influencing various biochemical pathways. For instance, it has been studied as a potential inhibitor of β-secretase (BACE1), an enzyme implicated in Alzheimer's disease, showcasing its relevance in neuropharmacology .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : It has shown potential as a BACE1 inhibitor, which is crucial for developing therapies for Alzheimer's disease.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antibacterial and antifungal properties .

- Anticancer Potential : Some derivatives have been evaluated for their effects on cancer cell lines, indicating possible anticancer activity .

Case Study 1: BACE1 Inhibition

In a study exploring the inhibition of BACE1, compounds related to this compound demonstrated significant potency. The methyl substitution at the 4-position of the oxazole ring was found to enhance binding affinity and selectivity towards BACE1 compared to non-methylated counterparts. The study reported an IC50 value of approximately , indicating strong inhibitory potential .

Case Study 2: Antimicrobial Activity

A recent investigation into the antimicrobial properties of oxazole derivatives highlighted that certain compounds showed promising activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these derivatives ranged from to against various bacterial strains . This suggests that modifications to the oxazole structure can lead to enhanced antimicrobial efficacy.

Table 1: Biological Activity Summary

Table 2: Synthesis Routes

| Synthesis Method | Key Steps | Yield (%) |

|---|---|---|

| Cyclization Reaction | Reaction with hydroxylamine | High yield (76-85%) |

| Functionalization | Introduction of acetic acid moiety | Variable |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.